molecular formula C27H24N2O5 B2485915 (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-90-5

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No. B2485915
CAS RN: 887881-90-5
M. Wt: 456.498
InChI Key: IHSQFJJYMGTLIK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor works by inhibiting the activity of D-amino acid oxidase ((Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide), an enzyme that metabolizes D-amino acids. By inhibiting (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor increases the levels of D-amino acids, which have been shown to have various physiological functions, including neurotransmission, immune modulation, and cell proliferation.
Biochemical and Physiological Effects:
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been shown to have various biochemical and physiological effects. It increases the levels of D-serine, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. It also increases the levels of D-alanine, an amino acid that plays a role in immune modulation and cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor is its specificity for (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the research of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors. Another direction is the investigation of the role of D-amino acids in other diseases, such as depression and anxiety. Additionally, the potential use of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor as a therapeutic agent in combination with other drugs is an area of interest.

Synthesis Methods

The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor involves the reaction of 3-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid with p-toluidine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-3-(benzofuran-2-yl)benzoic acid in the presence of a palladium catalyst to yield the final product, (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor.

Scientific Research Applications

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. In schizophrenia, (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been shown to improve cognitive function and reduce negative symptoms. In Alzheimer's disease, (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cancer, (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide inhibitor has been shown to inhibit tumor growth and induce apoptosis.

properties

IUPAC Name

3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-8-12-19(13-9-17)28-27(31)26-25(20-6-4-5-7-21(20)34-26)29-24(30)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSQFJJYMGTLIK-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.